4-Thiazoleacetic acid,2-amino-a-[[2-(diphenylmethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-,(Z)-(9CI)
CAS No.:
Cat. No.: VC18287884
Molecular Formula: C9H11N3O5S
Molecular Weight: 273.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11N3O5S |
|---|---|
| Molecular Weight | 273.27 g/mol |
| IUPAC Name | 2-[[(2-amino-1,3-thiazol-4-yl)-carboxymethylidene]amino]oxy-2-methylpropanoic acid |
| Standard InChI | InChI=1S/C9H11N3O5S/c1-9(2,7(15)16)17-12-5(6(13)14)4-3-18-8(10)11-4/h3H,1-2H3,(H2,10,11)(H,13,14)(H,15,16) |
| Standard InChI Key | VNCBMEHASYISTH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[[(2-amino-1,3-thiazol-4-yl)-carboxymethylidene]amino]oxy-2-methylpropanoic acid, reflects its intricate connectivity. Key features include:
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A 2-amino-1,3-thiazole ring, which provides a heterocyclic scaffold with nitrogen and sulfur atoms.
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A carboxymethylidene group (-C(=N-O-)C(=O)O) attached to the thiazole’s 4-position.
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A diphenylmethoxy substituent (-O-C(C6H5)2) and a 1,1-dimethyl-2-oxoethoxy moiety, contributing to steric bulk and electronic modulation .
The (Z)-configuration specifies the spatial arrangement of the imino group relative to the thiazole ring, critical for its biological activity .
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁N₃O₅S | |
| Molecular Weight | 273.27 g/mol | |
| Canonical SMILES | CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)O | |
| InChI Key | VNCBMEHASYISTH-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis of this compound involves multi-step organic reactions, often employing:
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N,N-Dimethylformamide (DMF) as a polar aprotic solvent.
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N-Hydroxybenzotriazole hydrate (HOBt) and dicyclohexylcarbodiimide (DCC) as coupling reagents to facilitate amide bond formation.
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Diphenylmethanol derivatives for introducing the protective diphenylmethoxy group .
A representative pathway includes:
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Thiazole Ring Formation: Condensation of thiourea with α-bromoacetate derivatives to yield the 2-amino-thiazole core .
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Imino Ether Installation: Reaction with 1,1-dimethyl-2-oxoethoxyamine under controlled pH to form the (Z)-imino linkage .
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Diphenylmethoxy Protection: Etherification using diphenylmethanol in the presence of acid catalysts .
Table 2: Synthesis Parameters
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | DMF, 0°C–25°C | 65–70% |
| Coupling Agents | HOBt/DCC, 12–24 hours | |
| Purification | Recrystallization (ethanol/water) |
Applications in Pharmaceutical Chemistry
Role in Antibiotic Synthesis
This compound is a pivotal intermediate in producing aztreonam, a monobactam antibiotic effective against Pseudomonas aeruginosa and other gram-negative pathogens . Its thiazole moiety mimics natural β-lactam structures, enabling binding to penicillin-binding proteins (PBPs) while resisting β-lactamase degradation.
Coordination Chemistry
Studies on analogous thiazoleacetic acid derivatives (e.g., 2-amino-4-thiazoleacetic acid hydrazide) reveal their ability to form copper(II) complexes with square planar geometries . The thiazole’s amino and carbonyl groups act as bidentate ligands, coordinating via nitrogen and oxygen atoms . Such complexes exhibit potential antimicrobial activity, though results for this specific compound remain underexplored .
Research Findings and Patents
Spectroscopic Characterization
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IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O) confirm functional group presence .
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NMR Data: ¹H NMR signals at δ 2.1 ppm (CH₃), δ 6.8–7.4 ppm (aromatic protons), and δ 10.2 ppm (NH₂) align with the proposed structure .
Patent Landscape
Patents (e.g., US 80542-76-3) emphasize its utility in β-lactam antibiotic synthesis, particularly for modifying side chains to enhance pharmacokinetics . Recent filings focus on oral bioavailability improvements through prodrug formulations .
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